

Fosfomycin Calcium: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *fosfomycin calcium*

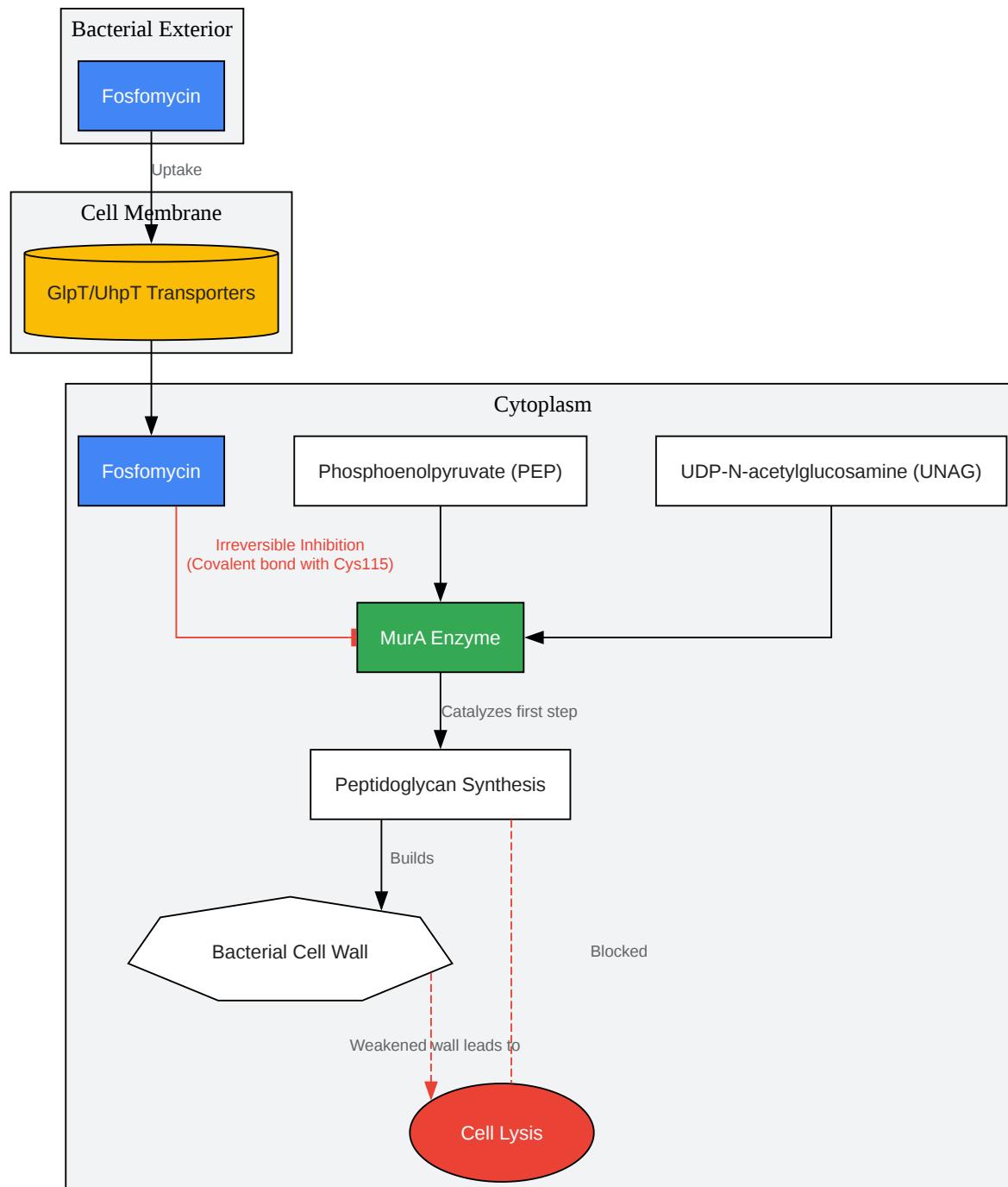
Cat. No.: *B1167986*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of **fosfomycin calcium**, a broad-spectrum antibiotic. The document covers its molecular characteristics, mechanism of action, and detailed experimental protocols for its evaluation, tailored for a scientific audience engaged in drug discovery and development.

Core Molecular and Physical Properties


Fosfomycin calcium is the calcium salt of fosfomycin, an epoxide antibiotic. Its chemical properties are fundamental to its stability, solubility, and formulation. The compound exists in both anhydrous and monohydrate forms, which is reflected in its molecular weight.

Property	Value (Anhydrous)	Value (Monohydrate)	References
Molecular Formula	C ₃ H ₅ CaO ₄ P	C ₃ H ₅ CaO ₄ P·H ₂ O (or C ₃ H ₇ CaO ₅ P)	[1][2],[3][4]
Molecular Weight	~176.12 g/mol	~194.14 g/mol	[1][2][5],[3][4]
CAS Number	26016-98-8	26469-67-0	[1],[3]
Chemical Name	calcium;[(2R,3S)-3-methyloxiran-2-yl]phosphonate	calcium;[(2R,3S)-3-methyloxiran-2-yl]phosphonate;hydrate	[2],[4]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Fosfomycin exerts its bactericidal effect by inhibiting the initial step in peptidoglycan biosynthesis, a pathway crucial for maintaining the integrity of the bacterial cell wall.[2][6] The antibiotic enters the bacterial cell via the L-alpha-glycerophosphate and hexose phosphate transport systems.[2] Once inside the cytoplasm, fosfomycin irreversibly inhibits the enzyme UDP-N-acetylglucosamine-3-enolpyruvyltransferase, commonly known as MurA.[5][6]

Fosfomycin acts as an analog of phosphoenolpyruvate (PEP), one of MurA's natural substrates.[7] The highly reactive epoxide ring of fosfomycin is subject to nucleophilic attack by a cysteine residue (Cys115 in *Escherichia coli*) in the active site of the MurA enzyme.[8] This attack results in the formation of a stable, covalent thioether bond between fosfomycin and MurA, thereby inactivating the enzyme and halting peptidoglycan synthesis, which ultimately leads to cell lysis.[7][8]

[Click to download full resolution via product page](#)

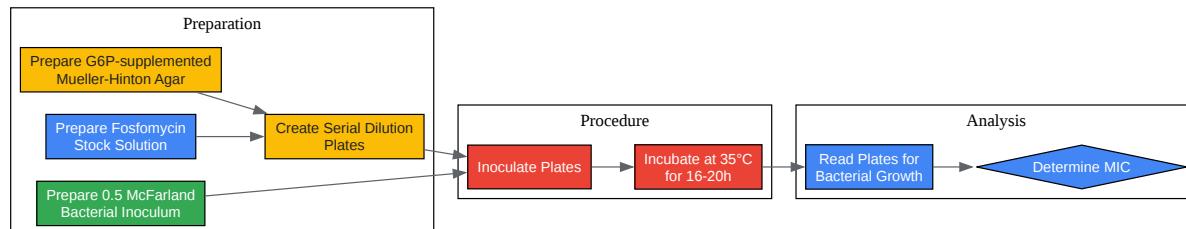
Fosfomycin's mechanism of action targeting the MurA enzyme.

Experimental Protocols

Accurate and reproducible experimental methods are critical for the preclinical and clinical evaluation of antibiotics. This section provides detailed protocols for key assays related to fosfomycin.

Fosfomycin Susceptibility Testing: Agar Dilution Method

The agar dilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of fosfomycin.[\[3\]](#)


Materials:

- Fosfomycin disodium salt powder (analytical grade)
- Mueller-Hinton Agar (MHA) powder
- Glucose-6-phosphate (G6P) solution
- Sterile distilled water
- Sterile petri dishes and tubes
- Micropipettes and sterile tips
- 0.5 McFarland turbidity standard
- Sterile saline (0.85% NaCl)
- Bacterial inoculum replicator (optional)
- Quality control (QC) strains (e.g., *Escherichia coli* ATCC® 25922)
- Incubator at $35 \pm 2^\circ\text{C}$

Procedure:

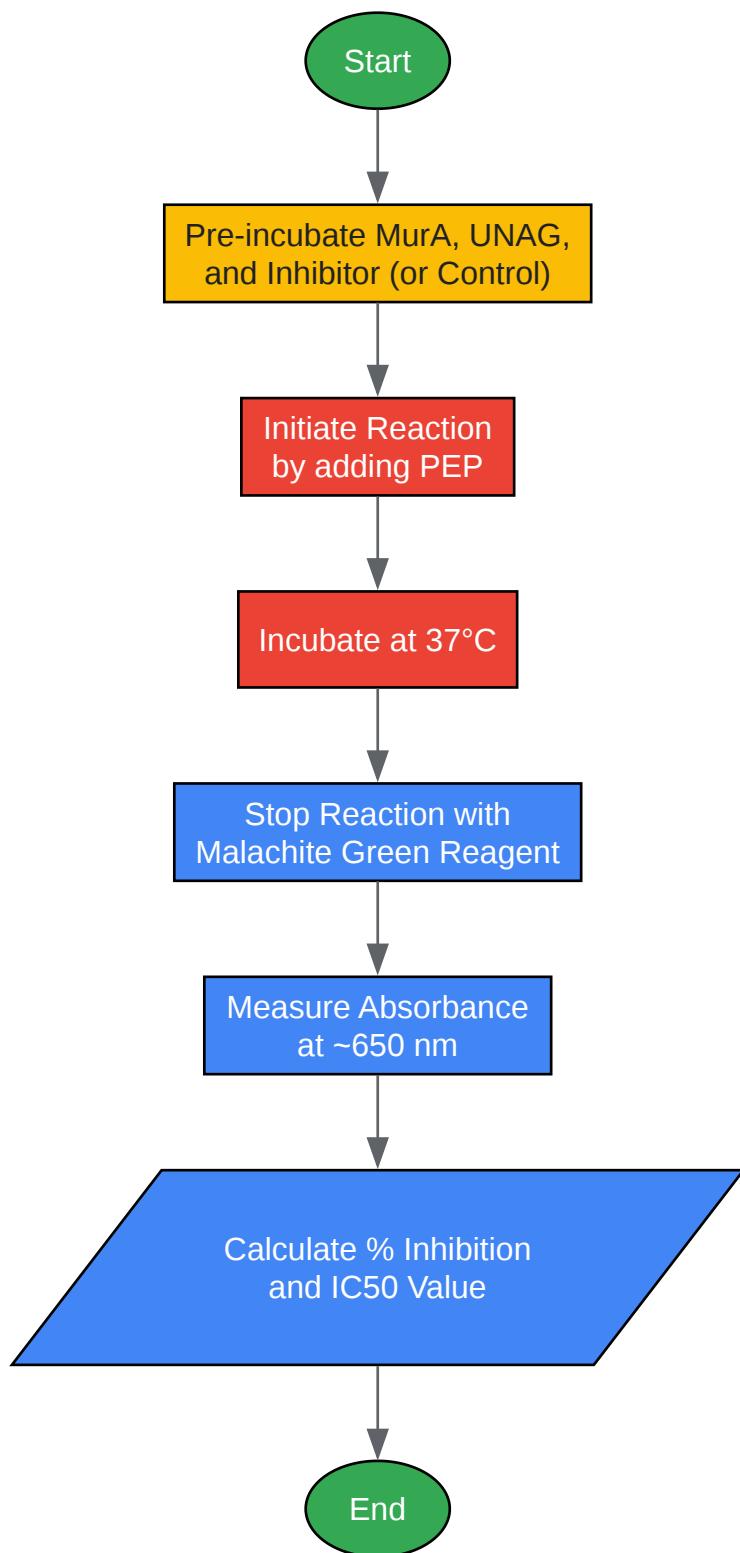
- Preparation of Fosfomycin Stock Solution: Prepare a stock solution of fosfomycin on the day of the test, considering the potency of the powder.[\[3\]](#)

- Preparation of Fosfomycin-Agar Plates:
 - Prepare MHA according to the manufacturer's instructions and sterilize.
 - Cool the molten agar to 45-50°C and supplement with G6P to a final concentration of 25 µg/mL.[3]
 - Prepare serial twofold dilutions of the fosfomycin stock solution.
 - For each concentration, add 1 part of the fosfomycin dilution to 9 parts of the G6P-supplemented molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar) to achieve the final desired concentrations.[3]
 - Pour the agar into sterile petri dishes and allow to solidify.
- Inoculum Preparation:
 - From a fresh culture, suspend colonies in sterile saline.
 - Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8$ CFU/mL).[3]
 - Dilute this suspension to achieve a final inoculum concentration of approximately 10^4 CFU per spot on the agar plate.
- Inoculation: Spot the standardized bacterial inoculum onto the surface of the fosfomycin-agar plates.
- Incubation: Incubate the plates at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.[3]
- Reading and Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

[Click to download full resolution via product page](#)

Workflow for the Agar Dilution Susceptibility Test.

MurA Enzyme Inhibition Assay (Malachite Green Assay)


This colorimetric assay quantifies MurA activity by measuring the inorganic phosphate (Pi) released during the enzymatic reaction.

Materials:

- Purified MurA enzyme
- UDP-N-acetylglucosamine (UNAG) stock solution
- Phosphoenolpyruvate (PEP) stock solution
- Fosfomycin (as a positive control)
- Assay buffer (e.g., Tris-HCl with KCl and DTT)
- Malachite Green reagent
- 96-well microplates
- Microplate reader

Procedure:

- Enzyme and Inhibitor Pre-incubation:
 - In a 96-well plate, add the test inhibitor (or fosfomycin for positive control, or buffer with DMSO for negative control).
 - Add the MurA enzyme solution containing UNAG.
 - Incubate to allow the inhibitor to bind to the enzyme.[\[5\]](#)
- Reaction Initiation: Initiate the enzymatic reaction by adding PEP to each well.
- Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).[\[5\]](#)
- Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.[\[5\]](#)
- Absorbance Measurement: Measure the absorbance at approximately 650 nm using a microplate reader.[\[5\]](#)
- Data Analysis: Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value, which is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

[Click to download full resolution via product page](#)

Workflow for the MurA colorimetric inhibition assay.

Analytical Characterization

A variety of analytical techniques are employed to confirm the identity, purity, and structure of **fosfomycin calcium**.

Analytical Technique	Purpose	Key Findings	References
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural elucidation and purity assessment.	¹ H-NMR and ³¹ P-NMR are used to confirm the chemical structure and quantify fosfomycin and its impurities.	[1][9]
Fourier-Transform Infrared (FTIR) Spectroscopy	Identification of functional groups.	The IR spectrum provides a characteristic fingerprint of the molecule.	[10]
High-Performance Liquid Chromatography (HPLC)	Purity determination and quantification of related substances.	Ion-pair HPLC methods have been developed for the quality control of fosfomycin calcium.	[11]
Mass Spectrometry (MS)	Confirmation of covalent modification of MurA.	Used to identify the specific site of adduction on the MurA enzyme.	[8]

This guide provides a foundational understanding of **fosfomycin calcium** for research and development purposes. The detailed protocols and pathway diagrams serve as practical tools for scientists working with this important antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative 31P-NMR spectroscopy for the determination of fosfomycin and impurity A in pharmaceutical products of fosfomycin sodium or calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms and Clinical Impact of Acquired and Intrinsic Fosfomycin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fosfomycin - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Fosfomycin Sodium? [synapse.patsnap.com]
- 7. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Fosfomycin Calcium: A Comprehensive Technical Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167986#fosfomycin-calcium-molecular-weight-and-formula>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com